molecular formula C13H18N2O B1371047 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1153514-67-0

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1371047
CAS No.: 1153514-67-0
M. Wt: 218.29 g/mol
InChI Key: FGNRIFONNUAXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with an amino group at the 6th position and a butyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.

    Introduction of the Butyl Group: Alkylation reactions can be used to introduce the butyl group at the 1st position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, so this compound might be explored for similar activities.

    Industry: Possible applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a molecular formula of C11H14N2O and a molecular weight of approximately 206.24 g/mol. This compound features a quinoline core structure, characterized by the presence of an amino group and a butyl side chain, which contribute to its unique chemical properties and potential biological activities. Research into this compound indicates promising avenues for drug development, particularly in areas such as antimicrobial and anticancer therapies.

Chemical Structure and Properties

The structural uniqueness of this compound is attributed to its combination of functional groups that enhance its reactivity and biological activity. The following table summarizes key features of this compound compared to related quinoline derivatives:

Compound NameKey FeaturesUnique Aspects
6-Aminoquinoline Lacks the butyl group; simpler structureLess versatile in functionalization
2-Hydroxyethylquinoline Contains a hydroxyethyl group; no amino groupReduced biological activity due to lack of amino
7-Amino-1-butyl-3,4-dihydroquinolin Similar but with a different position for aminoMay exhibit different reactivity patterns

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, including:

While the specific mechanism of action for this compound remains unclear, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in disease processes. Research into similar compounds suggests that they can modulate biological pathways by binding to specific molecular targets .

Case Studies

A pilot study evaluated related dihydroquinolinone derivatives for their affinity to dopamine receptor D2 (D2R) and cytotoxicity profiles. While this study did not focus specifically on this compound, it provides insights into the potential for these compounds to influence central nervous system (CNS) activity and their relevance in treating neurological disorders .

Another study explored the structure–activity relationship (SAR) of various quinoline derivatives as inhibitors of nitric oxide synthase (NOS). This research highlighted the importance of side chain length and terminal amine nature in enhancing inhibitory potency against nNOS, suggesting that similar investigations could be valuable for understanding the biological activity of this compound .

Properties

IUPAC Name

6-amino-1-butyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRIFONNUAXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.